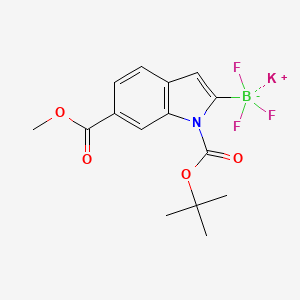
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
Preparation Methods
The synthesis of Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with trifluoroborate salts. The reaction conditions often include the use of coupling reagents and bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate exerts its effects involves the activation of the trifluoroborate group. This activation facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other similar compounds, such as:
- Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborate
- Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate
These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions. The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.
Properties
Molecular Formula |
C15H16BF3KNO4 |
|---|---|
Molecular Weight |
381.20 g/mol |
IUPAC Name |
potassium;trifluoro-[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide |
InChI |
InChI=1S/C15H16BF3NO4.K/c1-15(2,3)24-14(22)20-11-7-10(13(21)23-4)6-5-9(11)8-12(20)16(17,18)19;/h5-8H,1-4H3;/q-1;+1 |
InChI Key |
VGLOBIHKFPIIRR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















